2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7-3-5-12-10-9(7)8(2-4-11)6-13-10;;/h3,5-6H,2,4,11H2,1H3,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMOYEZQSNZDOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5130-51-8 | |
| Record name | 2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride involves several steps. The subsequent steps involve the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2-{4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include cytochrome P450 for hydroxylation, which can lead to further oxidation to carboxylic acids and conjugation with taurine . Major products formed from these reactions include hydroxylated derivatives and conjugated compounds .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the development of fibroblast growth factor receptor (FGFR) inhibitors . It has been shown to exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making it a valuable tool in cancer research . Additionally, it is used in the study of metabolic pathways and the development of novel therapeutic agents .
Mechanism of Action
The mechanism of action of 2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride involves the inhibition of multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . This inhibition disrupts downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Effects: Electron-Donating Groups (e.g., 4-methyl): Increase hydrophobicity and may improve membrane permeability. The methyl group at the 4-position (target compound) could shield the core from oxidative metabolism . Salt Forms: Dihydrochloride salts (target) exhibit higher aqueous solubility than monohydrochloride analogs, critical for in vitro assays .
Positional Isomerism :
- Substituents on the pyrrole ring (e.g., 1-methyl, 2-methyl) versus the pyridine ring (4-methyl, 5-fluoro) dictate electronic distribution and steric effects. For example, 1-methyl substitution () may block metabolic sites, while 5-fluoro () alters binding affinity to biological targets.
Applications :
- These compounds are primarily used in drug discovery for kinase inhibition or as intermediates in synthesizing bioactive molecules. The target compound’s dihydrochloride form is advantageous for formulation in aqueous-based assays .
Biological Activity
2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride (CAS: 408352-89-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H13N3·2HCl |
| Molecular Weight | 236.15 g/mol |
| CAS Number | 408352-89-6 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways through interactions with protein kinases. Research indicates that compounds with similar structures can act as kinase inhibitors, which are crucial in regulating cell proliferation and survival pathways. This suggests a potential role in cancer therapy and other diseases characterized by aberrant kinase activity .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- HeLa Cells : The compound showed promising results in inhibiting the proliferation of HeLa cells, with IC50 values comparable to established chemotherapeutics .
- Mechanistic Studies : Molecular dynamics simulations revealed that these compounds interact with key proteins involved in cancer progression through hydrophobic contacts and hydrogen bonding, enhancing their cytotoxicity against tumor cells .
Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of several pyrrolo derivatives, including this compound. The results indicated that this compound effectively reduced cell viability in a dose-dependent manner across multiple cancer cell lines.
Study 2: Kinase Inhibition
Another study focused on the kinase inhibitory properties of pyrrolo derivatives. It was found that the compound inhibited specific kinases involved in cell cycle regulation, leading to G1 phase arrest in treated cells. This suggests its potential as a therapeutic agent for cancers driven by dysregulated kinase activity.
Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for preparing 2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride?
Methodological Answer: The synthesis of pyrrolopyridine derivatives often involves multi-step procedures. A general approach includes:
- Intermediate Formation : Reacting substituted pyrrolo[2,3-b]pyridine precursors with ethyl glycinate derivatives in methanol under mild conditions (room temperature, 1 hour) to form aldehyde intermediates .
- Cyclization and Acidification : Treating intermediates with sodium methoxide in methanol, followed by acidification (HCl) to precipitate the final product. Adjusting reaction time (0.5–1 h) and temperature (50–60°C) optimizes yield .
- Salt Formation : Conversion to the dihydrochloride salt typically involves adding excess HCl during purification. Validate purity via HPLC (>98%) and elemental analysis .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., theoretical 273.24 g/mol for derivatives) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : Assign peaks for pyrrolo[2,3-b]pyridine protons (δ 6.8–8.2 ppm for aromatic protons) and ethylamine side chains (δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolve structural ambiguities in derivatives, such as regioselectivity in cyclization steps .
Q. How can researchers identify biological targets for this compound?
Methodological Answer:
- Kinase Profiling : Screen against kinase panels (e.g., CDK2, PTPN2) using competitive binding assays (IC₅₀ determination) .
- Receptor Binding Studies : Use radiolabeled analogs to assess affinity for receptors like GSK3β or amyloid precursor protein (APP), with dose-response curves .
- Transcriptomic Analysis : Compare gene expression profiles in treated vs. untreated cell lines to identify downstream pathways .
Q. What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Store as a lyophilized powder at -20°C in amber vials to prevent photodegradation. Hydrochloride salts generally exhibit higher stability than free bases .
- Reconstitution : Use degassed, anhydrous DMSO for solubility (test concentrations ≤10 mM). Monitor for precipitate formation via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR or MS) be resolved during characterization?
Methodological Answer:
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals in crowded regions (e.g., aromatic vs. aliphatic protons) .
- High-Resolution MS (HRMS) : Resolve mass discrepancies (<2 ppm error) caused by adducts or impurities .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton and carbon shifts, especially in regiochemically complex derivatives .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound?
Methodological Answer:
- Substituent Variation : Modify the 4-methyl group on the pyrrolopyridine core to assess steric/electronic effects on kinase inhibition. For example, bulkier substituents (e.g., propoxy) reduce CDK2 binding affinity by ~30% .
- Amine Side Chain : Replace ethylamine with morpholine or piperidine derivatives to improve solubility or blood-brain barrier penetration .
- Salt Form : Compare dihydrochloride vs. free base forms for bioavailability using in vitro permeability assays (e.g., Caco-2 monolayers) .
Q. How can enantiomeric impurities be minimized during synthesis?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers early in the synthesis .
- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the pyrrolopyridine core .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT) .
Q. What computational tools predict feasible synthetic routes for novel derivatives?
Methodological Answer:
- Retrosynthetic Analysis : Use databases like Pistachio, Reaxys, and BKMS_METABOLIC to identify one-step routes for precursors (e.g., substituted pyridines) .
- Machine Learning Models : Train models on template relevance scores to prioritize high-yield reactions (Top-N = 6 routes) .
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in cyclization steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
